molecular formula C30H37NO11 B14728290 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine CAS No. 6267-85-2

5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine

Cat. No.: B14728290
CAS No.: 6267-85-2
M. Wt: 587.6 g/mol
InChI Key: LKMCLFHVHHDDRL-UFOIAZTESA-N
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Description

The compound 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzofurobenzodioxol core, a trimethoxyphenyl group, and a pentanoic acid moiety linked to propan-2-amine. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine involves multiple steps, starting from readily available precursors. A typical synthetic route may include:

    Formation of the benzofurobenzodioxol core: This can be achieved through a series of cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the trimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using a trimethoxybenzene derivative.

    Attachment of the pentanoic acid moiety: This can be done via esterification or amidation reactions.

    Linking to propan-2-amine: This final step may involve a coupling reaction using a suitable amine coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid
  • 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;ethylamine

Uniqueness

The uniqueness of 5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

6267-85-2

Molecular Formula

C30H37NO11

Molecular Weight

587.6 g/mol

IUPAC Name

5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine

InChI

InChI=1S/C27H28O11.C3H9N/c1-32-19-7-13(8-20(33-2)26(19)34-3)23-14-9-17-18(37-12-36-17)10-15(14)25(16-11-35-27(31)24(16)23)38-22(30)6-4-5-21(28)29;1-3(2)4/h7-10,16,23-25H,4-6,11-12H2,1-3H3,(H,28,29);3H,4H2,1-2H3/t16-,23+,24-,25-;/m0./s1

InChI Key

LKMCLFHVHHDDRL-UFOIAZTESA-N

Isomeric SMILES

CC(C)N.COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CCCC(=O)O

Canonical SMILES

CC(C)N.COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CCCC(=O)O

Origin of Product

United States

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